BenchChemオンラインストアへようこそ!

barwin

NMR Spectroscopy Protein Structure Structural Biology

Barwin (CAS 143344-83-6) is the archetypal 125-residue pathogenesis-related protein 4 (PR-4), essential as a structural template for plant defense research. Its high-resolution NMR structure (PDB 1bw3/1bw4) is indispensable for homology modeling and rational design of antifungal agents. Minor sequence variations in PR-4 proteins yield distinct activity profiles against pathogens like Fusarium culmorum, making generic substitutions unreliable. Secure this unique chitin-binding scaffold for precise mechanistic studies, benchmark gene expression analysis, or structure-guided protein engineering. Ensure comparability and experimental integrity with the original, well-characterized Barwin standard.

Molecular Formula 2C17H26P.Fe
Molecular Weight 0
CAS No. 143344-83-6
Cat. No. B1176064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarwin
CAS143344-83-6
Synonymsbarwin
Molecular Formula2C17H26P.Fe
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barwin (CAS 143344-83-6) as a Foundational Plant Defense Protein


Barwin (CAS 143344-83-6) is a 125-residue basic protein isolated from barley seed (Hordeum vulgare) [1]. It is the prototypical member of the pathogenesis-related protein family 4 (PR-4) and the Barwin domain family, characterized by a structure containing six cysteine residues forming three disulfide bridges [2]. Barwin serves as a structural template for a wide range of plant defense proteins and is known for its role in defense responses against fungal and bacterial pathogens, as well as its weak binding to chitin analogs [3].

Why Barwin Cannot Be Simply Substituted with Other PR-4 Proteins


Barwin is the archetypal member of the PR-4 family and is the structural basis for modeling its homologs, including the wheatwins [1]. While PR-4 proteins share a common fold, even minor sequence variations (e.g., as few as 1-2 amino acid changes in a 125-residue protein) are correlated with distinct and quantifiable differences in antifungal activity against specific pathogens like Fusarium culmorum [2]. Therefore, simply substituting Barwin with a different PR-4 protein or a broad-spectrum antifungal cannot guarantee the same structural properties, mechanistic insights, or specific activity profile. The unique structure of Barwin, particularly its chitin-binding site, is essential for its specific interaction profile, and substitution risks losing the precise molecular characteristics required for your research or application.

Quantitative Differentiation Evidence for Barwin (CAS 143344-83-6)


Barwin's High-Resolution Solution Structure is Unique Among Plant PR-4 Proteins

Barwin was the first PR-4 protein to have its 3D structure determined in solution, providing a unique, high-quality model for the entire Barwin domain family. The solution structure was determined with exceptional precision, with average atomic RMS differences of 1.23 Å for backbone atoms and 1.73 Å for all heavy atoms relative to the geometric average of 20 calculated models [1]. This high-resolution, experimentally validated structure provides a specific advantage for computational modeling, site-directed mutagenesis, and understanding the mechanistic basis of antifungal activity compared to homologs for which only computationally-derived models exist [2].

NMR Spectroscopy Protein Structure Structural Biology

Specific and Quantifiable Chitin Analog Binding Affinity of Barwin

The interaction between Barwin and its ligand, a tetramer of N-acetylglucosamine (a chitin analog), has been quantitatively characterized using 1H NMR spectroscopy. This analysis has led to the determination of a specific dissociation constant (Kd) for this complex [1]. While the exact numerical Kd value is not provided in the abstract of the primary source, the existence of this quantitative interaction profile is a distinguishing feature. Unlike general statements of 'antifungal activity,' this specific, measurable biophysical interaction provides a direct and quantifiable basis for comparing Barwin to other chitin-binding proteins or for use in binding assays [2].

Protein-Ligand Interaction Chitin Binding NMR Spectroscopy

Barwin's Unique Structural Features Correlate with Distinct Antifungal Activity

The tertiary structure of Barwin is highly conserved among PR-4 proteins; however, specific loop regions (e.g., traits 15-21, 84-86, 91-93) exhibit significant variation in secondary structure (e.g., beta-sheet vs. random coil) between Barwin and its wheat homologs (wheatwin1-4) [1]. These subtle structural differences are not merely academic; they have been directly correlated with distinct antifungal activities against the specific pathogenic fungus Fusarium culmorum [2]. This indicates that Barwin possesses a unique activity fingerprint that arises from its specific surface topology and electrostatic potential, differentiating it from its close homologs.

Antifungal Activity Pathogenesis-Related Protein Protein Engineering

High-Value Application Scenarios for Barwin (CAS 143344-83-6)


Structural Biology: High-Resolution Template for Homology Modeling and Drug Design

Barwin's experimentally determined, high-resolution solution NMR structure makes it an indispensable template for computational biology. Researchers can use its coordinates (PDB ID: 1bw3/1bw4) for homology modeling of other PR-4 proteins or Barwin-like domains [1]. This is crucial for understanding the molecular basis of plant defense and for the rational design of novel antifungal agents or protein engineering experiments aimed at altering specificity or activity [2].

Plant Biology: A Reference Standard in Pathogen Resistance Studies

As the namesake of a major class of plant defense proteins, Barwin serves as a critical reference compound for fundamental plant biology research. Studies on Barwin homologs in crops like wheat, sugarcane, and maize frequently use Barwin as the benchmark for gene expression analysis, structural comparison, and understanding the evolution of plant defense mechanisms [3]. Its use ensures comparability across different studies and plant systems.

Protein Engineering: Scaffold for Designing Novel Chitin-Binding Proteins

Barwin's characterized, though weak, binding to a chitin analog provides a defined molecular scaffold for protein engineering [1]. Researchers seeking to create novel proteins with enhanced or altered chitin-binding capabilities can use Barwin as a starting point for directed evolution or rational mutagenesis. The availability of its high-resolution structure and the known location of its binding site enable precise, structure-guided modifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for barwin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.